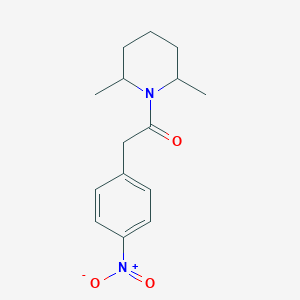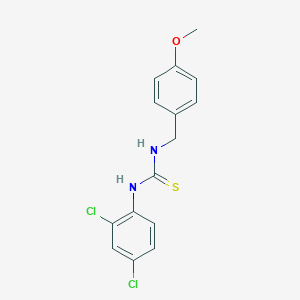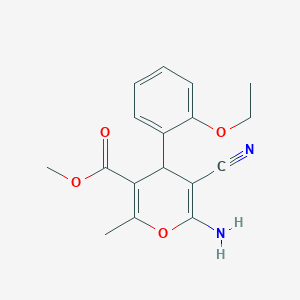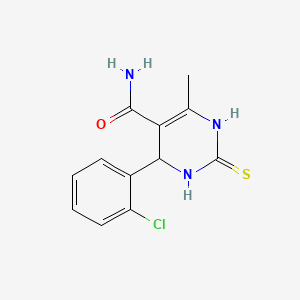![molecular formula C23H32N2O3S B4907338 N-[3-[[2,4,6-tri(propan-2-yl)phenyl]sulfonylamino]phenyl]acetamide](/img/structure/B4907338.png)
N-[3-[[2,4,6-tri(propan-2-yl)phenyl]sulfonylamino]phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-[[2,4,6-tri(propan-2-yl)phenyl]sulfonylamino]phenyl]acetamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a sulfonylamino group attached to a phenyl ring, which is further connected to an acetamide group. The presence of multiple isopropyl groups on the phenyl ring adds to its steric hindrance and influences its reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[[2,4,6-tri(propan-2-yl)phenyl]sulfonylamino]phenyl]acetamide typically involves multi-step organic reactions. One common method includes the sulfonylation of 2,4,6-tri(propan-2-yl)phenylamine with a suitable sulfonyl chloride, followed by the acylation of the resulting sulfonamide with acetic anhydride or acetyl chloride under basic conditions. The reaction conditions often require the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-[[2,4,6-tri(propan-2-yl)phenyl]sulfonylamino]phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the acetamide group, where nucleophiles like amines or alcohols replace the acetyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: N-substituted amides or esters.
Scientific Research Applications
N-[3-[[2,4,6-tri(propan-2-yl)phenyl]sulfonylamino]phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide group.
Medicine: Explored for its therapeutic properties, particularly in the development of anti-inflammatory and analgesic drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of N-[3-[[2,4,6-tri(propan-2-yl)phenyl]sulfonylamino]phenyl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt specific biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-[3-[[2,4,6-tri(propan-2-yl)phenyl]sulfonylamino]phenyl]acetamide: Known for its steric hindrance and specific reactivity.
N-[3-[[2,4,6-tri(propan-2-yl)phenyl]sulfonylamino]phenyl]propionamide: Similar structure but with a propionamide group instead of an acetamide group, leading to different reactivity and properties.
N-[3-[[2,4,6-tri(propan-2-yl)phenyl]sulfonylamino]phenyl]butyramide: Contains a butyramide group, further increasing the steric hindrance and altering its chemical behavior.
Uniqueness
This compound stands out due to its specific combination of steric hindrance and functional groups, making it a valuable compound for targeted chemical reactions and potential therapeutic applications.
Properties
IUPAC Name |
N-[3-[[2,4,6-tri(propan-2-yl)phenyl]sulfonylamino]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O3S/c1-14(2)18-11-21(15(3)4)23(22(12-18)16(5)6)29(27,28)25-20-10-8-9-19(13-20)24-17(7)26/h8-16,25H,1-7H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMDUCZLDGNBHED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)NC2=CC=CC(=C2)NC(=O)C)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(2,5-Dichlorophenoxy)butylamino]ethanol](/img/structure/B4907270.png)


![[3-(4-Ethylphenoxy)-4-oxochromen-7-yl] 3-fluorobenzoate](/img/structure/B4907290.png)
![2-[2-[2-(4-Methoxyphenoxy)ethoxy]ethoxy]benzaldehyde](/img/structure/B4907299.png)

![1-[(acetylamino)(4-chlorophenyl)methyl]-2-naphthyl phenoxyacetate](/img/structure/B4907305.png)
![N-[[(1R,2R,4R)-2-bicyclo[2.2.1]hept-5-enyl]methyl]-2-[4-(dimethylamino)-6-oxopyridazin-1-yl]acetamide](/img/structure/B4907314.png)



![1-(4-Chlorophenyl)-3-{[2-(4-chlorophenyl)ethyl]amino}pyrrolidine-2,5-dione](/img/structure/B4907350.png)
![2-methyl-5-({3-[4-(2-methylphenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)pyrazine](/img/structure/B4907354.png)
